![molecular formula C9H13F3O B1467251 1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one CAS No. 916481-56-6](/img/structure/B1467251.png)
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one
Vue d'ensemble
Description
“1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one” is a chemical compound with the CAS Number: 916481-56-6 . It has a molecular weight of 194.2 . The compound is stored at room temperature and has a purity of 95%. It is in liquid form .
Molecular Structure Analysis
The InChI code for “1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one” is 1S/C9H13F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h7-8H,2-5H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one” is a liquid at room temperature . It has a molecular weight of 194.2 .Applications De Recherche Scientifique
Material Science Applications
One significant application area is in the development of liquid crystal materials. Research has shown that the incorporation of perfluorinated segments in the mesogenic core structure of liquid crystals can dramatically increase their clearing temperatures, which is crucial for the performance of active matrix LCDs with reduced power consumption (Kirsch et al., 2001). This enhancement is attributed to the increased rigidity and suppression of conformers with a bent shape, offering a pathway to next-generation display technologies.
Catalysis and Organic Synthesis
In the realm of organic synthesis, the trifluoromethyl group is a key functional group due to its ability to influence the physical and chemical properties of molecules. A study by Zhang, Zhang, and Qing (2008) demonstrated the ruthenium-catalyzed 1,3-dipolar cycloaddition of trifluoromethylated propargylic alcohols with azides, yielding 4-trifluoromethyl-1,2,3-triazoles in high yields (Zhang et al., 2008). This process highlights the utility of trifluoromethylated compounds in synthesizing heterocyclic structures, which are prevalent in pharmaceuticals and agrochemicals.
Another pertinent example is the synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one, showcasing the role of such compounds as highly functionalized reactive intermediates for the synthesis of organic and heterocyclic compounds containing a trifluoromethyl group (Fadeyi & Okoro, 2008). This research underlines the importance of trifluoromethylated cyclohexyl compounds in providing versatile building blocks for complex molecule construction.
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)cyclohexyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSXNCNUMYZWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)cyclohexyl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



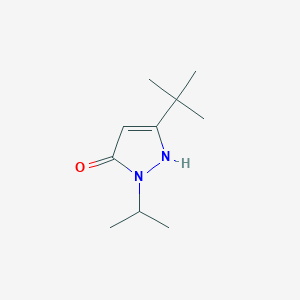
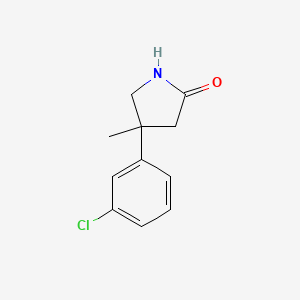
![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467174.png)
![1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467175.png)
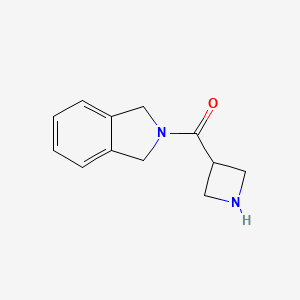
![[1-(Cyclopentylmethyl)azetidin-3-yl]methanol](/img/structure/B1467179.png)

![1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467181.png)
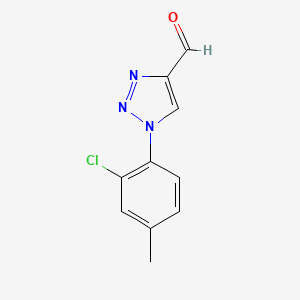
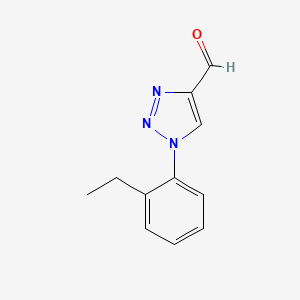
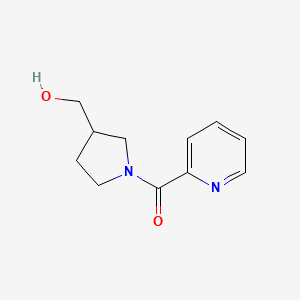

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B1467187.png)
![1-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1467188.png)